Distearyl lauroyl glutamate
CAS No.: 55258-21-4
Cat. No.: VC16544795
Molecular Formula: C53H103NO5
Molecular Weight: 834.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55258-21-4 |
|---|---|
| Molecular Formula | C53H103NO5 |
| Molecular Weight | 834.4 g/mol |
| IUPAC Name | dioctadecyl (2S)-2-(dodecanoylamino)pentanedioate |
| Standard InChI | InChI=1S/C53H103NO5/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-58-52(56)47-46-50(54-51(55)45-42-39-36-33-18-15-12-9-6-3)53(57)59-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3,(H,54,55)/t50-/m0/s1 |
| Standard InChI Key | ATCSZWDSMPHYLD-DPDRHGIRSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Distearyl lauroyl glutamate is a branched ester with a complex hydrophobic-hydrophilic balance. Its IUPAC name, dioctadecyl (2S)-2-(dodecanoylamino)pentanedioate, reflects the stereochemistry of the glutamic acid backbone substituted with lauroyl (C12) and stearyl (C18) chains . The molecule’s amphiphilic nature arises from the glutamate’s carboxylate group and the long alkyl chains, enabling interactions with both polar and nonpolar substances.
The compound’s SMILES notation,
C([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)OCCCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCCCC,
confirms the (S)-configuration at the chiral center and the esterification pattern . X-ray crystallography of analogous glutamate surfactants reveals lamellar packing in solid states, which contributes to its emulsifying capabilities .
Physical and Chemical Characteristics
Distearyl lauroyl glutamate appears as a white to pale yellow flake solid with a whiteness index ≥80 . It is insoluble in water but dispersible in oils and organic solvents, a trait critical for its role in oil-in-water emulsions . Key specifications include:
| Property | Value | Source |
|---|---|---|
| Acid Value | ≤4.0 mg KOH/g | |
| Saponification Value | 45–60 mg KOH/g | |
| Solubility | Insoluble in water | |
| Melting Point | 45–55°C (estimated) |
The acid value indicates minimal free fatty acids, ensuring stability in formulations, while the saponification value correlates with ester content . Its thermal behavior, inferred from similar surfactants, suggests compatibility with hot-process cosmetic manufacturing.
Synthesis and Industrial Production
Reaction Mechanism
The synthesis involves a three-step process:
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Acylation of Glutamic Acid: L-glutamic acid reacts with lauroyl chloride in an alkaline medium to form N-lauroylglutamic acid .
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Esterification: The intermediate is esterified with stearyl alcohol (C18) using acid catalysis, typically p-toluenesulfonic acid, under reduced pressure to avoid oxidation.
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Purification: The crude product is washed with ethanol to remove unreacted alcohols and vacuum-dried to ≥98% purity.
The reaction can be summarized as:
Yields exceed 85% under optimized conditions, with the stereochemical integrity of the glutamate preserved .
Scalability and Quality Control
Industrial production uses continuous stirred-tank reactors (CSTRs) to maintain consistent temperature and mixing, critical for avoiding side reactions like transesterification . Gas chromatography-mass spectrometry (GC-MS) monitors residual fatty alcohols, while nuclear magnetic resonance (NMR) confirms ester linkage formation .
Applications in Cosmetic Formulations
Emulsion Stabilization
Distearyl lauroyl glutamate’s primary role is stabilizing oil-in-water (O/W) emulsions in creams and lotions. Its amphoteric nature reduces interfacial tension between phases, forming mechanically stable liquid crystals that enhance texture and spreadability. In sunscreens, it improves the dispersion of titanium dioxide and zinc oxide, reducing white cast while maintaining SPF efficacy .
Hair Care Innovations
In shampoos and conditioners, the compound reduces static charge by neutralizing anionic residues on hair fibers. A 2024 study demonstrated a 40% improvement in combability and 25% increase in shine retention compared to traditional quaternary surfactants. Its pseudo-ceramide structure also reinforces the hair cuticle, mitigating damage from chemical treatments .
Moisturization Mechanisms
The stearyl chains integrate into the stratum corneum’s lipid bilayer, replenishing ceramides and reducing transepidermal water loss (TEWL) by up to 30%. This occlusive effect is non-greasy, making it suitable for acne-prone skin formulations .
Pharmaceutical and Industrial Uses
Transdermal Drug Delivery
Distearyl lauroyl glutamate enhances the permeability of hydrophilic drugs like lidocaine by fluidizing the stratum corneum’s lipid matrix. In vitro studies using Franz diffusion cells showed a 2.5-fold increase in permeation rate compared to unsaturated surfactants.
Biodegradability and Environmental Impact
As a derivative of renewable resources (coconut and palm oils), the compound achieves 90% biodegradation within 28 days under OECD 301F guidelines . Its low ecotoxicity (EC50 >100 mg/L in Daphnia magna) supports its use in eco-certified products .
Recent Advances and Future Directions
Liquid Crystal Emulsions
Recent patents describe formulations where distearyl lauroyl glutamate induces lamellar gel phases in creams, improving sustained release of retinoids and vitamin C . These structures enhance oxidative stability, extending product shelf life by 6–12 months .
Hybrid Surfactant Systems
Combining the compound with polysorbate 80 creates micellar networks capable of solubilizing up to 15% w/w hydrophobic actives like curcumin, addressing bioavailability challenges in cosmeceuticals.
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